PF-06409577 - 1467057-23-3

PF-06409577

Catalog Number: EVT-279221
CAS Number: 1467057-23-3
Molecular Formula: C19H16ClNO3
Molecular Weight: 341.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-06409577 is a potent and selective direct activator of the human β1-containing adenosine monophosphate-activated protein kinase (AMPK) isoforms. [, , , , ] AMPK, a crucial cellular energy sensor, plays a critical role in regulating metabolic activity and maintaining cellular energy homeostasis. [, ] PF-06409577 emerged as a potential therapeutic agent for treating various diseases, including diabetic nephropathy, due to its ability to activate AMPK. []

Synthesis Analysis

The synthesis of PF-06409577 involves a multi-step process, with optimization efforts focusing on practicality, reproducibility, safety, and purity. [] The details of the synthesis route are described in the source material. [, ]

Molecular Structure Analysis

A key chemical reaction involving PF-06409577 is its metabolism in animals and humans primarily through glucuronidation. [, ] This process leads to the formation of an acyl glucuronide metabolite, specifically (2S,3S,4S,5R,6S)-6-((6-chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid (M1). [] Interestingly, M1 also exhibits selective activation of human β1-containing AMPK isoforms. [, ]

Mechanism of Action

PF-06409577 acts by directly binding to and activating AMPK, particularly the β1-containing isoforms. [, , , , ] This activation triggers a cascade of downstream effects, including:

  • Inhibition of mTORC1: AMPK activation by PF-06409577 leads to the suppression of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation. [, ]
  • Autophagy Induction: PF-06409577 promotes autophagy, a cellular process involving the degradation and recycling of cellular components. []
  • Modulation of Lipid Metabolism: PF-06409577 influences lipid metabolism, contributing to its potential therapeutic effects in metabolic diseases. [, ]
  • Regulation of Gene Expression: Studies suggest that PF-06409577 may indirectly impact gene expression through AMPK's interaction with chromatin-associated proteins and transcription factors. [, , ]
Physical and Chemical Properties Analysis
  • Stability: Optimization efforts during synthesis aimed for enhanced stability, indicating potential for stable formulations. []
Applications
  • Diabetic Nephropathy: Initially explored as a potential treatment for diabetic nephropathy, PF-06409577 showed promise in preclinical models. [, ]
  • Osteosarcoma: Research indicates that PF-06409577 inhibits osteosarcoma cell growth in vitro and in vivo by activating AMPK, inhibiting mTORC1, and inducing autophagy. []
  • Acute Lymphoblastic Leukemia: Studies suggest that PF-06409577 may hold therapeutic potential for acute lymphoblastic leukemia by inducing metabolic stress and interacting with chromatin remodeling complexes. [, , ]
  • Flavivirus Infection: PF-06409577 exhibits antiviral activity against flaviviruses like West Nile virus, Zika virus, and dengue virus by modifying host cell lipid metabolism. []
  • Macrophage Function: Research shows that PF-06409577, specifically targeting the AMPK β1 subunit in macrophages, reduces inflammation and cholesterol synthesis, suggesting potential for treating atherosclerosis. [, ]
  • Non-alcoholic fatty liver disease (NAFLD): PF-06409577 has shown promise in preclinical models of NAFLD by correcting liver steatosis and lowering cholesterol levels. []
  • Polycystic Kidney Disease: Studies suggest potential for PF-06409577 in treating polycystic kidney disease by inhibiting cell proliferation and fluid secretion. []
  • Retinal Pigment Epithelium Cell Protection: PF-06409577 exhibits protective effects on retinal pigment epithelium cells against UV radiation-induced damage. []
Future Directions
  • Exploring its potential in combination therapies: Combining PF-06409577 with other drugs, like venetoclax in acute myeloid leukemia, could enhance therapeutic efficacy. []

(2S,3S,4S,5R,6S)-6-((6-chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid (M1)

  • Compound Description: M1 is the major acyl glucuronide metabolite of PF-06409577. It is formed through UGT1A1-mediated glucuronidation, primarily in the liver and intestines. Like its parent compound, M1 exhibits selective activation of human β1-containing AMPK isoforms.
  • Relevance: M1 is a key metabolite of PF-06409577, sharing a similar structure and retaining its ability to activate β1-containing AMPK isoforms. This suggests that M1 may contribute to the pharmacological effects of PF-06409577 in vivo.

PF-06885249

  • Compound Description: PF-06885249 is an indole-3-carboxylic acid derivative and a direct activator of human AMPK, exhibiting selectivity for the α1β1γ1 isoform. Similar to PF-06409577, this compound undergoes glucuronidation to form an active acyl glucuronide metabolite.
  • Relevance: PF-06885249 belongs to the same chemical class as PF-06409577 (indole-3-carboxylic acid derivatives) and shares its mechanism of action as a direct AMPK activator. This structural similarity and shared biological activity suggest common pharmacophoric elements and potential for similar therapeutic applications.

PF-06679142

  • Compound Description: PF-06679142 is another indole-3-carboxylic acid derivative that acts as a direct and selective activator of the human AMPK α1β1γ1 isoform. It also undergoes glucuronidation, resulting in an active acyl glucuronide metabolite.
  • Relevance: PF-06679142, like PF-06409577, belongs to the indole-3-carboxylic acid class of AMPK activators, demonstrating a similar structure-activity relationship and metabolic profile. The structural similarities and shared biological activities between these compounds suggest a conserved pharmacophore responsible for their AMPK activation.

A769662

  • Compound Description: A769662 is a known allosteric activator of AMPK. Unlike PF-06409577, which shows selectivity for the β1-containing AMPK isoform, A769662 activates AMPK in a less isoform-specific manner. It is often used as a tool compound in AMPK research.
  • Relevance: A769662 serves as a comparator to PF-06409577 in studying AMPK activation. While both compounds activate AMPK, they differ in their isoform selectivity and downstream metabolic effects, highlighting the potential for developing AMPK activators with tailored pharmacological profiles.

AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide)

  • Relevance: AICAR, as an indirect AMPK activator, provides a distinct mechanism for activating AMPK compared to the direct activation exhibited by PF-06409577. This difference in mechanism can result in divergent downstream effects and highlights the importance of considering the mechanism of action when developing AMPK-targeting therapies.

Metformin

    Compound 991

    • Compound Description: Compound 991 is a potent and selective allosteric activator of AMPK.

    Properties

    CAS Number

    1467057-23-3

    Product Name

    6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid

    IUPAC Name

    6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid

    Molecular Formula

    C19H16ClNO3

    Molecular Weight

    341.8 g/mol

    InChI

    InChI=1S/C19H16ClNO3/c20-16-9-17-14(15(10-21-17)18(22)23)8-13(16)11-2-4-12(5-3-11)19(24)6-1-7-19/h2-5,8-10,21,24H,1,6-7H2,(H,22,23)

    InChI Key

    FHQXLWCFSUSXBF-UHFFFAOYSA-N

    SMILES

    C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=CN4)C(=O)O)Cl)O

    Solubility

    Soluble in DMSO

    Synonyms

    PF-06409577; PF06409577; PF 06409577; PF-6409577; PF6409577; PF 6409577.

    Canonical SMILES

    C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=CN4)C(=O)O)Cl)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.